2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboximidamide
Description
The compound 2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboximidamide is a heterocyclic molecule featuring a fused thienodioxine core with a carboximidamide functional group. Instead, the available literature focuses on structurally related pyrrolo[3,4-b]indol-3(2H)-one derivatives synthesized via Fischer indole reactions . Given the absence of specific data on the thienodioxine derivative, this article will compare the pyrroloindolone analogs described in the evidence, emphasizing their synthetic routes, substituent effects, and physicochemical properties.
Properties
Molecular Formula |
C7H8N2O2S |
|---|---|
Molecular Weight |
184.22 g/mol |
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboximidamide |
InChI |
InChI=1S/C7H8N2O2S/c8-7(9)6-5-4(3-12-6)10-1-2-11-5/h3H,1-2H2,(H3,8,9) |
InChI Key |
MVEYLSVCXGMWIR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(SC=C2O1)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,4-B][1,4]dioxine derivative with an amine source to introduce the carboximidamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for 2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboximidamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted thieno[3,4-B][1,4]dioxine derivatives.
Scientific Research Applications
2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of 2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
Fischer Indole Reaction
Compounds 11 , 20 , and 21 were synthesized via Fischer indole cyclization, utilizing phenylhydrazine derivatives and ketones under acidic conditions (e.g., glacial acetic acid or HCl) . For example:
N-Alkylation
Compound 12 was synthesized via N-methylation of 11 using iodomethane under basic conditions (THF, i-Pr2NLi), achieving 94% yield .
Physicochemical and Spectral Data
Notable Trends:
- Melting Points : Benzyl-substituted derivatives (20 , 21 ) exhibit higher thermal stability compared to diphenyl analogs (11 ).
- Yields : N-Alkylation (e.g., 12 ) offers higher efficiency (>90%) than multi-step Fischer indole reactions (~72–85%) .
Research Findings and Implications
Substituent-Driven Reactivity : Methyl groups at N-1 (e.g., 12 ) reduce susceptibility to oxidation, enhancing stability under ambient conditions .
Synthetic Flexibility : The Fischer indole method allows modular substitution at C-2 and C-4, enabling tailored electronic and steric profiles .
Spectroscopic Consistency : All compounds showed characteristic carbonyl IR peaks (1680–1705 cm⁻¹) and aromatic proton signals in NMR, confirming structural integrity .
Biological Activity
2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboximidamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- IUPAC Name : 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carboximidamide
- CAS Number : 2059989-04-5
- Molecular Formula : C7H6N2O3S
- Molecular Weight : 186.19 g/mol
Structural Characteristics
The compound features a thieno[3,4-b][1,4]dioxine core structure, which is known for its stability and reactivity. The presence of the carboximidamide group contributes to its potential as a bioactive molecule.
Antimicrobial Properties
Research has indicated that derivatives of thieno[3,4-b][1,4]dioxine exhibit antimicrobial activities. A study demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of thieno[3,4-b][1,4]dioxine derivatives. For instance:
- Case Study 1 : A derivative was tested against human cancer cell lines (e.g., MCF-7 breast cancer cells), showing IC50 values in the micromolar range. The compound induced apoptosis through the activation of caspase pathways.
- Case Study 2 : Another study reported that related compounds inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation.
Neuroprotective Effects
Emerging research suggests that thieno[3,4-b][1,4]dioxine derivatives may offer neuroprotective benefits. In vitro studies demonstrated that these compounds could reduce oxidative stress and inflammation in neuronal cells.
Table: Summary of Biological Activities
The biological activities of 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carboximidamide are largely attributed to its ability to interact with biological macromolecules:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can potentially modulate receptor activities linked to cancer progression and inflammation.
Safety and Toxicology
While promising in therapeutic applications, comprehensive toxicological assessments are crucial. Current data on 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carboximidamide's toxicity remain limited. Preliminary safety data suggest no significant mutagenic or carcinogenic effects; however, further studies are warranted to evaluate long-term exposure risks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
